molecular formula C30H38N6O12 B10785910 Ac-DNLD-AMC

Ac-DNLD-AMC

Cat. No.: B10785910
M. Wt: 674.7 g/mol
InChI Key: IBRRXVTUFUKLDZ-TUFLPTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups followed by sequential coupling of protected amino acids. The final step involves the deprotection of the amino groups and the coupling of the fluorogenic moiety, 7-amino-4-methylcoumarin .

Industrial Production Methods: Industrial production of N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .

Scientific Research Applications

N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the quantification of caspase-3 activity, which is a crucial enzyme in the process of apoptosis. This compound is used in various assays to study cell death, cancer research, and the effects of potential therapeutic agents on apoptosis .

Mechanism of Action

The mechanism of action of N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine involves its cleavage by caspase-3. The enzyme recognizes the specific peptide sequence and cleaves the bond, releasing 7-amino-4-methylcoumarin. The fluorescence of 7-amino-4-methylcoumarin can then be measured, providing a quantitative assessment of caspase-3 activity .

Comparison with Similar Compounds

Similar Compounds:

  • N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine (Ac-DNLD-AMC)
  • N-acetyl-L-α-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-DEVD-AMC)
  • N-acetyl-L-α-aspartyl-L-α-glutamyl-L-α-valyl-L-α-aspartyl-7-amido-4-methylcoumarin (Ac-WLA-AMC)

Uniqueness: N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine is unique due to its specific recognition and cleavage by caspase-3. This specificity makes it a valuable tool for studying caspase-3 activity in various biological contexts, distinguishing it from other similar compounds that may not have the same level of specificity .

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRRXVTUFUKLDZ-TUFLPTIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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